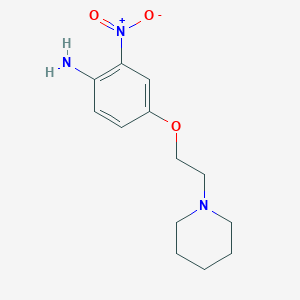
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxy group at the 6th position and two methyl groups at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline derivatives, followed by cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives, depending on the electrophile used.
Scientific Research Applications
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in the treatment of diseases like cancer.
Comparison with Similar Compounds
- 6-Hydroxy-3,4-dihydroquinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 3,4-Dihydro-1H-quinolin-2-one
Comparison: While these compounds share a similar quinolinone core, 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is unique due to the presence of two methyl groups at the 3rd position. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications. For example, the additional methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(13)3-4-9(7)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14) |
InChI Key |
NMRIFMVUXFJJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


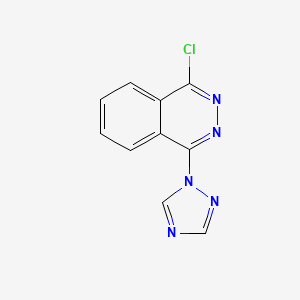
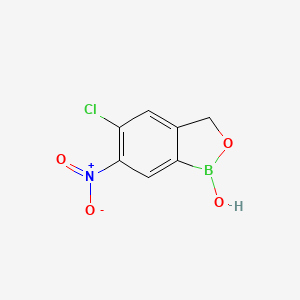
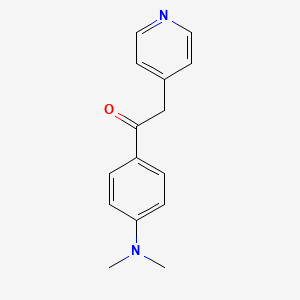
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
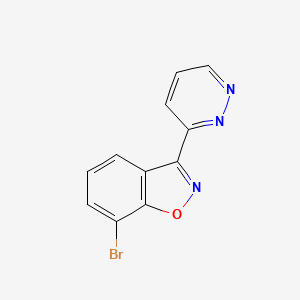

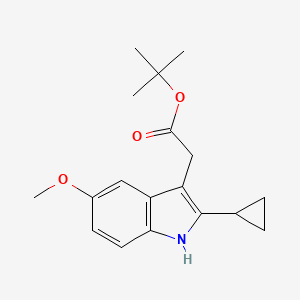
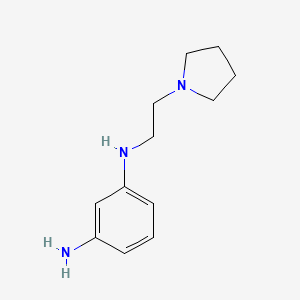

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
